molecular formula C18H13N3O2S B2698767 (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 586995-07-5

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2698767
CAS No.: 586995-07-5
M. Wt: 335.38
InChI Key: UOJRJGHHORQTBH-VAWYXSNFSA-N
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Description

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic small molecule built around the 2-aminobenzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is intended for research applications in early-stage drug discovery and biochemical investigations. The benzothiazole nucleus is a prominent structural feature in many investigational compounds due to its ability to interact with multiple biological targets. Researchers can explore the potential of this specific derivative in several areas. In the field of metabolic disease research, structurally similar 2-aminobenzothiazole derivatives have demonstrated significant antidiabetic potential, acting as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . Compounds like the closely related derivative 8d have shown promising sustained antihyperglycemic effects, reduced insulin resistance, and improved lipid profiles in preclinical models of Type 2 Diabetes . Concurrently, the benzothiazole scaffold is extensively investigated in oncology research. Various 2-substituted benzothiazole derivatives have exhibited potent and selective antitumor activity in vitro against a range of human cancer cell lines, including lung, liver, and breast carcinomas . The proposed mechanisms of action for such compounds include the induction of apoptosis (programmed cell death) and inhibition of critical enzymes like protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are key regulators of cell proliferation and survival . Furthermore, a specific benzothiazolic derivative, AFN01, has shown promising cytostatic and cytotoxic effects against melanoma cells by inducing DNA fragmentation and inhibiting cell proliferation and invasion . From a molecular modeling perspective, benzothiazole derivatives frequently exhibit favorable drug-like properties, complying with Lipinski's Rule of Five, which predicts good oral bioavailability . This makes them excellent candidates for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or lead compound for designing novel analogs, probing its mechanism of action, and evaluating its efficacy in various biochemical and cellular assays. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-23-18(22)13-6-2-3-7-14(13)20-11-12(10-19)17-21-15-8-4-5-9-16(15)24-17/h2-9,11,20H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJRJGHHORQTBH-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate typically involves a multi-step process:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Introduction of the cyanovinyl group: This step involves the reaction of the benzo[d]thiazole derivative with a cyanoacetic acid derivative under basic conditions to form the cyanovinyl intermediate.

    Esterification: The final step involves the esterification of the intermediate with methanol in the presence of an acid catalyst to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanovinyl group can be reduced to an amine or aldehyde.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or alcohols can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Amides or different esters.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds containing the benzothiazole moiety have demonstrated cytotoxic effects against various cancer cell lines, suggesting that (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate may similarly exhibit such properties .

1.2 Acetylcholinesterase Inhibition
Research indicates that compounds with a similar structure exhibit significant inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. The binding interactions of these compounds with the enzyme suggest potential therapeutic applications for cognitive disorders . Molecular docking studies have shown promising results, indicating that modifications to the benzothiazole structure can enhance inhibitory potency .

Material Science Applications

2.1 Organic Photovoltaics
Benzothiazole derivatives are being explored for their role in organic photovoltaic materials due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been investigated for improving charge transport and light absorption characteristics in solar cells .

2.2 Fluorescent Probes
The unique optical properties of benzothiazole derivatives make them suitable candidates for fluorescent probes in biological imaging. Studies have shown that the compound can be utilized in detecting specific biomolecules due to its fluorescence characteristics, which can be tuned through structural modifications .

Case Studies

Study Application Findings
Hong et al. (2009)Anticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard treatments .
Lihumis et al. (2020)Acetylcholinesterase InhibitionFound that benzothiazole derivatives exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential .
Wanjari et al. (2017)Antibacterial ActivityCompounds showed moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of (E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The cyanovinyl group may also play a role in binding to molecular targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on synthesis, physical properties, and applications.

Structural Analogues with Benzo[b]thiophen-Benzo[d]thiazole Hybrids

Compounds such as dibenzyl 2-(benzo[b]thiophen-2-yl((6-chlorobenzo[d]thiazol-2-yl)amino)methyl)malonate (5hc) and dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate (5ir) share the benzothiazole motif but differ in their ester groups (dibenzyl vs. dimethyl) and substituents (Cl vs. OMe). These variations influence reactivity and stereochemical outcomes:

  • Yields : 5hc achieves 82% yield, higher than the target compound’s synthetic intermediates (e.g., 52% for compound 21 in ) .
  • Steric Purity : 5hc exhibits >99.0% stereochemical purity via HPLC, surpassing the 80–82% purity of other malonates .
  • Melting Points : Derivatives with bulkier ester groups (e.g., dibenzyl in 5hc: 125–127°C) have higher melting points than methyl esters (78–80°C for 5ir) .
Compound Substituent Ester Group Yield (%) Melting Point (°C) Purity (%)
5hc 6-Cl Dibenzyl 82 125–127 >99.0
5ir 6-OMe Dimethyl 83 78–80 80.0
Target Compound Methyl ~52* N/A N/A

*Estimated from analogous synthesis in .

Phenol Ester Derivatives

2-(Benzo[d]thiazol-2-yl)phenyl benzoate () is synthesized via cross-dehydrogenative coupling using CuFe₂O₄ nanoparticles. Unlike the target compound, it lacks the cyanovinylamino bridge but shares the benzothiazole-phenol ester framework. Key differences include:

  • Catalytic Efficiency : CuFe₂O₄ achieves 75% yield under optimized conditions, outperforming traditional catalysts .
  • Substrate Flexibility: Dibenzyl ether and 2-iodo-1-phenylethanone can replace benzaldehyde, yielding 60–75% product .

Fluorophores and Biomedical Intermediates

  • BTCNA ((E)-6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)naphthalen-2-yl acetate): Shares the cyanovinylbenzothiazole core with the target compound but incorporates a naphthalene acetate group. BTCNA exhibits strong fluorescence, making it suitable for sensor applications .
  • MAEM (2-Mercapto-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate): A cephalosporin precursor with a thiazole-acetate backbone. Unlike the target compound, MAEM’s methoxyimino group enhances antibacterial activity .

Thioether-Linked Analogues

Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate (CAS 1213268-08-6) replaces the cyanovinylamino group with a thioether linkage. This structural change reduces conjugation, diminishing optoelectronic utility but improving thermal stability .

Key Research Findings

Synthetic Efficiency: Malonate derivatives (e.g., 5hc) achieve higher yields (82–83%) compared to cyanovinyl-based compounds (~52%), likely due to steric and electronic factors in condensation reactions .

Catalyst Dependency: CuFe₂O₄ nanoparticles enhance phenol ester synthesis (75% yield), whereas the target compound relies on piperidine-catalyzed Knoevenagel reactions .

Fluorescence Applications: The cyanovinylamino group in the target compound and BTCNA enables ICT-driven fluorescence, absent in thioether or malonate analogues .

Biological Activity

(E)-methyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety and a cyanovinyl group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C18H16N2O2S\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

The synthesis typically involves multi-step processes, including:

  • Formation of the benzo[d]thiazole core : Cyclization of 2-aminobenzenethiol with aldehydes or ketones.
  • Introduction of the cyanovinyl group : Reaction with cyanoacetic acid derivatives.
  • Esterification : Finalizing the structure through esterification with methanol in the presence of an acid catalyst .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins and enzymes. The benzo[d]thiazole component is known for its ability to inhibit enzyme activity, while the cyanovinyl group may enhance binding affinity to molecular targets .

Pharmacological Potential

Research indicates that compounds featuring benzo[d]thiazole derivatives exhibit significant pharmacological properties, including:

  • Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The structural characteristics allow for interactions with microbial enzymes, potentially leading to antibacterial effects .
  • Neuroprotective Effects : Some derivatives have been linked to the inhibition of amyloid fibril formation, which is relevant in Alzheimer's disease research .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
This compoundBenzo[d]thiazole, CyanovinylAntitumor, Antimicrobial
ZopolrestatBenzothiazole scaffoldAntidiabetic
Phortress4-AminophenylbenzothiazoleAntitumor, Neuroprotective

Case Studies and Research Findings

  • Antitumor Activity Study : A study explored the effects of benzo[d]thiazole derivatives on cancer cell lines, demonstrating that modifications in the structure could significantly enhance cytotoxicity against specific tumor types. The study highlighted that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Neuroprotective Mechanisms : Research focusing on amyloid fibril inhibition showed that certain benzo[d]thiazole derivatives could effectively prevent fibril formation in vitro, suggesting potential applications in Alzheimer's disease treatment. The mechanism was linked to direct interactions with amyloid-beta peptides .
  • Antimicrobial Efficacy : A comparative study on various benzothiazole derivatives indicated that those with amino substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Q & A

Q. How to design derivatives for fluorescent sensing applications?

  • Conjugation : Attach fluorophores (e.g., coumarin) to the benzothiazole core via amino or hydroxyl groups ().
  • Solvatochromism : Exploit the compound’s π-conjugated system for pH- or metal-ion-responsive emission shifts ().

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